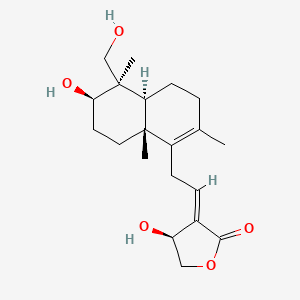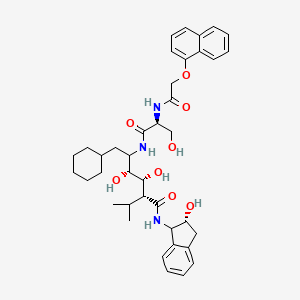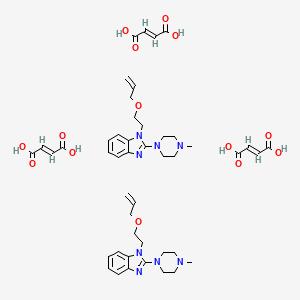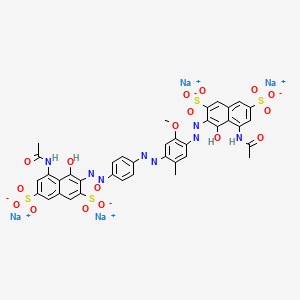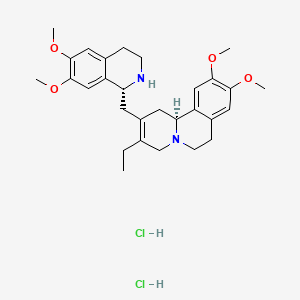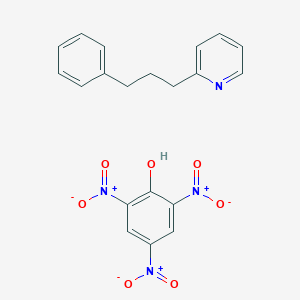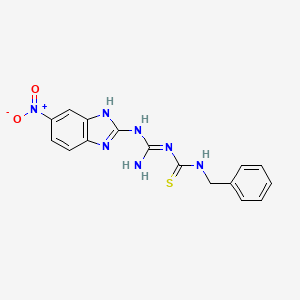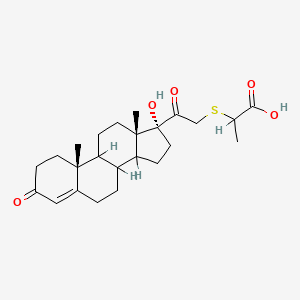
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is a chemical compound with a complex structure that includes a butoxyphenyl group and a dimethylamino group
Vorbereitungsmethoden
The synthesis of 1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-butoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Analyse Chemischer Reaktionen
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions that involve the central nervous system.
Wirkmechanismus
The mechanism of action of 1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can be compared with other similar compounds, such as:
1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol: This compound has a similar butoxyphenyl group but differs in its overall structure and chemical properties.
[(4-butoxyphenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine: This compound shares the butoxyphenyl and dimethylamino groups but has a different arrangement of atoms.
Eigenschaften
CAS-Nummer |
24239-62-1 |
|---|---|
Molekularformel |
C15H24ClNO2 |
Molekulargewicht |
285.81 g/mol |
IUPAC-Name |
1-(4-butoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-5-12-18-14-8-6-13(7-9-14)15(17)10-11-16(2)3;/h6-9H,4-5,10-12H2,1-3H3;1H |
InChI-Schlüssel |
VGWJFXCVVGOPDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


